

A Technical Guide to the Radioactive Properties of Bismuth-214 (214Bi)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth-214 (214Bi), historically known as Radium C, is a critical radionuclide within the Uranium-238 (238U) decay series.[1][2] Its relatively short half-life and complex decay scheme, which includes both beta and alpha emissions, make it a significant contributor to the natural radiation background.[2] Understanding the precise radioactive properties of 214Bi is paramount for professionals in fields requiring low-background environments, such as neutrino physics and dark matter searches, as well as for those in environmental monitoring and radiation dosimetry. This document provides a comprehensive overview of the nuclear and decay properties of Bismuth-214, details on experimental methodologies for its characterization, and a visualization of its place within its natural decay chain.

Core Isotopic Properties

Bismuth-214 is an isotope of bismuth with 83 protons and 131 neutrons.[1] It is naturally present in trace amounts in any environment with uranium-bearing minerals, as it is a decay product of Radium-226 (226Ra).[1][2][3] Its presence is often inferred through the detection of its strong gamma emissions, which are characteristic signatures in gamma spectrometry.[2]

The fundamental properties of the 214Bi isotope are summarized in the table below.

Property	Value	
Symbol	214Bi	
Atomic Number (Z)	83[1]	
Mass Number (A)	214[1]	
Neutron Number (N)	131[1]	
Isotopic Mass	213.998711(12) u[1]	
Nuclear Spin and Parity (Jπ)	1-[1][4]	
Mass Excess	-1.2007 MeV[1]	
Binding Energy	1663.52779711 MeV[1]	
Parent Nuclides	214Pb (via β- decay), 218At (via α decay)[4]	

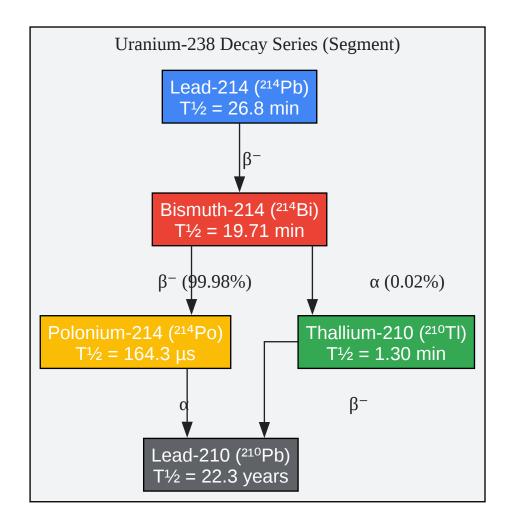
Radioactive Decay Characteristics

Bismuth-214 undergoes decay through two primary modes: beta minus (β -) decay and alpha (α) decay. The dominant pathway is β - decay, which occurs in over 99.9% of all decay events. [1][4]

Property	Value	
Half-Life (T1/2)	19.71 ± 0.02 minutes[1][5]	
Decay Constant (λ)	0.000586 s-1[1]	
Specific Activity	1.657 x 1018 Bq/g[1]	
Primary Decay Mode	Beta Minus (β-) Emission[1][2]	
Secondary Decay Mode	Alpha (α) Emission[1]	

Decay Modes in Detail

The specific properties of each decay branch are outlined below.


Decay Mode	Probability	Daughter Nuclide	Decay Energy (Q- value)
Beta Minus (β-)	99.9790 ± 0.0013 % [1]	214Po	3.269 ± 0.011 MeV[1]
Alpha (α)	0.0210 ± 0.0013 %[1]	210Tl	5.621 ± 0.003 MeV[1]

The beta decay of 214Bi to Polonium-214 (214Po) is a key source of high-energy gamma rays frequently observed in natural background radiation spectra.[6] The subsequent alpha decay of 214Po is extremely rapid, with a half-life in the microsecond range.[7]

Bismuth-214 Decay Chain

Bismuth-214 is an integral member of the 238U decay series, which begins with Uranium-238 and concludes with the stable isotope Lead-206 (206Pb). The immediate decay pathway involving 214Bi is illustrated below.

Click to download full resolution via product page

Caption: The decay path of 214Pb to the longer-lived 210Pb through 214Bi.

Experimental Protocols for Property Determination

The characterization of 214Bi's radioactive properties relies on precise and sensitive detection techniques. The methodologies described below are foundational for obtaining the data presented in this guide.

Half-Life Measurement

The half-life of 214Bi has been determined with high precision using chemically separated samples.[5]

Methodology: Decay Rate of a Separated Source

- Source Preparation:214Bi is chemically separated from its parent, 214Pb, or from a sample containing 226Ra in secular equilibrium. This ensures that at the start of the measurement (t=0), the sample is highly enriched in 214Bi and free from its parent's activity.
- Radiation Detection: The sample is placed in a highly efficient radiation detector, such as a
 gas-flow proportional counter or a plastic scintillator, capable of measuring the high-energy
 beta emissions from 214Bi.
- Data Acquisition: The activity (decay rate) of the sample is measured over time. Counts are recorded in short, consecutive time intervals over a period of several half-lives (e.g., 2-3 hours).
- Data Analysis: The natural logarithm of the count rate is plotted against time. For a first-order decay process, this plot yields a straight line.[8] The slope of this line is equal to the negative of the decay constant (λ). The half-life is then calculated using the relationship T1/2 = ln(2)/λ. A weighted least-squares fit is typically used to determine the slope with the highest precision.

Click to download full resolution via product page

Caption: Workflow for the experimental determination of the 214Bi half-life.

Decay Energy and Branching Ratio Measurement

The energies of emitted particles and the probabilities of different decay branches are determined using spectrometry.

Methodology: High-Resolution Gamma and Beta Spectrometry

 Source: A source containing 214Bi in equilibrium with its parent and daughter nuclides (e.g., a calibrated 226Ra source) is used.[6]

- Gamma Spectrometry: A high-purity germanium (HPGe) detector is used to measure the gamma rays emitted following the beta decay of 214Bi. The detector is calibrated using sources with well-known gamma-ray energies. The resulting spectrum shows distinct photopeaks corresponding to the gamma transitions from the excited states of the daughter nucleus (214Po). The energy of these peaks identifies the energy levels, and their relative intensities, corrected for detector efficiency, are used to determine the branching ratios.
- Beta Spectrometry: The beta energy spectrum is measured using detectors like silicon sensors or magnetic spectrometers.[9] This continuous spectrum extends up to the Q-value of the decay (3.269 MeV). Analysis of the shape of this spectrum (e.g., via a Kurie plot) confirms the decay energy.
- Alpha Spectrometry: To characterize the rare alpha decay, a silicon surface barrier detector
 or a scintillating bolometer is used.[10] The alpha decay produces a monoenergetic peak at
 an energy corresponding to the Q-value of the alpha decay, allowing for precise energy
 measurement and quantification of the very low branching ratio.
- Coincidence Counting: Techniques like beta-gamma or beta-alpha delayed coincidence counting can be employed to unambiguously associate specific emissions with the 214Bi decay, which helps in reducing background and confirming the decay scheme.[7] For example, the beta decay of 214Bi is followed almost instantaneously by the alpha decay of 214Po, creating a distinct event signature.[7]

Relevance in Research and Development

A thorough understanding of 214Bi's properties is crucial for:

- Low-Background Experiments: In fields like dark matter and neutrinoless double beta decay searches, 214Bi is a major source of background radiation. Accurate knowledge of its decay spectrum is essential for modeling and subtracting this background.
- Environmental Monitoring:214Bi is a progeny of Radon-222 (222Rn), a gas of significant health concern.[2] Monitoring 214Bi and its gamma emissions allows for the quantification of radon levels in the air, soil, and water.
- Detector Calibration: Due to its prominent and well-characterized gamma-ray emissions,
 226Ra sources (which contain 214Bi in equilibrium) are frequently used to calibrate the

energy and efficiency of gamma-ray detectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemlin.org [chemlin.org]
- 2. radiacode.com [radiacode.com]
- 3. THE DECAY OF \$sup 214\$Pb AND OTHER \$sup 226\$Ra DAUGHTERS. (Journal Article) | OSTI.GOV [osti.gov]
- 4. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 5. Half-lives of 214Pb and 214Bi PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physicsforums.com [physicsforums.com]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Radioactive Properties of Bismuth-214 (214Bi)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233251#radioactive-properties-of-bismuth-214-isotope]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com